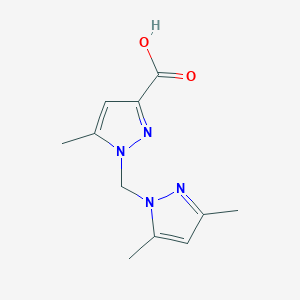

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. One common method involves the use of potassium tert-butoxide as a base and tetrahydrofuran as a solvent. The reaction mixture is refluxed for a specific period, followed by cooling to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

-

Therapeutic Potential :

The compound is being explored for its potential as a lead compound in drug discovery due to its structural features that may interact with biological targets. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. Research indicates that modifications in the pyrazole structure can enhance biological activity against various diseases . -

Protein Kinase Inhibition :

Studies have shown that certain pyrazole derivatives exhibit significant inhibition of protein kinases, which are critical in cell signaling and cancer progression. For instance, novel fused pyrazole derivatives demonstrated promising results in inhibiting specific kinases involved in tumor growth .

Agricultural Science

-

Pesticide Development :

The compound's structure allows it to be investigated as a potential pesticide or herbicide. Pyrazole derivatives have been noted for their ability to disrupt pest metabolism or growth, making them suitable candidates for developing new agricultural chemicals. -

Plant Growth Regulators :

Research is ongoing into the use of this compound as a plant growth regulator, which could enhance crop yields and resistance to environmental stressors. Its role in modulating plant hormone levels is particularly of interest.

Materials Science

- Synthesis of Advanced Materials :

The compound can serve as a building block for synthesizing more complex materials used in electronics and photonics. Its unique chemical properties allow for the development of novel polymers and composites with enhanced performance characteristics.

Case Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives, including 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid, revealed significant anticancer activity against several cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through targeted interactions with specific cellular pathways.

Case Study 2: Agricultural Application

In a field trial assessing the efficacy of new pyrazole-based pesticides, the compound demonstrated effective control over common agricultural pests while showing minimal toxicity to beneficial insects. This trial highlighted its potential as a safer alternative to conventional pesticides.

Mécanisme D'action

The mechanism of action of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethylpyrazole: A simpler derivative of pyrazole with similar structural features.

1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene: A more complex compound with multiple pyrazole units

Uniqueness

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both methyl and carboxylic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS Number: 1263214-12-5) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure includes a pyrazole moiety, which is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

The chemical formula for this compound is C10H12N4O2, with a molecular weight of 220.23 g/mol. The IUPAC name is 1-[(3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylic acid. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C10H12N4O2 |

| Molecular Weight | 220.23 g/mol |

| IUPAC Name | 1-[(3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylic acid |

| CAS Number | 1263214-12-5 |

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. Specifically, 1H-pyrazole derivatives have shown effectiveness against various cancer cell lines:

- In vitro Studies : Research indicates that pyrazole derivatives can inhibit the growth of multiple cancer types, including lung, breast, and colorectal cancers. For instance, compounds similar to the one have been reported to possess antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Case Study : A study evaluating a series of pyrazole derivatives found that one compound exhibited an IC50 value of 3.25 mg/mL against Hep-2 cancer cells and 17.82 mg/mL against P815 cells . This suggests that modifications to the pyrazole structure can enhance cytotoxicity against specific cancer cell lines.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example:

- Aurora Kinase Inhibition : Certain pyrazole compounds have been identified as potent inhibitors of Aurora-A kinase, which plays a critical role in cell cycle regulation. Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives have been studied for various other biological activities:

- Anti-inflammatory Effects : Pyrazoles have shown promise as anti-inflammatory agents by modulating inflammatory pathways and reducing cytokine production.

- Antimicrobial Activity : Some studies suggest that pyrazole compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Summary of Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Propriétés

IUPAC Name |

1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-7-4-8(2)14(12-7)6-15-9(3)5-10(13-15)11(16)17/h4-5H,6H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLPDJITYWROJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CN2C(=CC(=N2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.